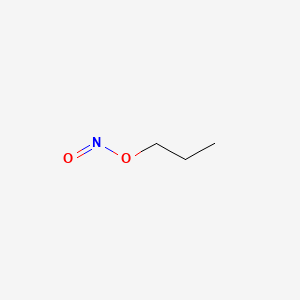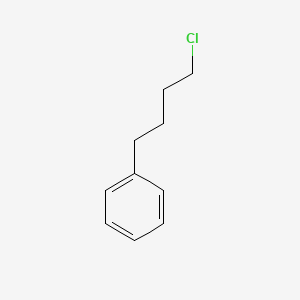
(4-Chlorobutyl)benzene
概要
説明
“(4-Chlorobutyl)benzene” is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as “1-Chloro-4-phenylbutane” and "4-Phenylbutyl Chloride" .
Synthesis Analysis
“(4-Chlorobutyl)benzene” is commonly used as a raw material in the synthesis of various drugs and other organic compounds . It is also used as an intermediate in the production of agrochemicals, perfumes, and other chemicals . Ningbo Inno Pharmchem Co.,Ltd. is a reputable manufacturer of “(4-Chlorobutyl)benzene” with a production capacity of 1000 tons per year .
Molecular Structure Analysis
The molecular weight of “(4-Chlorobutyl)benzene” is 168.663 Da . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“(4-Chlorobutyl)benzene” is involved in various chemical reactions. For instance, it reacts with AlCl3 in the presence of heat . More details about its chemical reactions can be found in the references .
Physical And Chemical Properties Analysis
“(4-Chlorobutyl)benzene” is a colorless liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 247.8±19.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a flash point of 101.4±14.2 °C .
科学的研究の応用
-
Chemical Analysis
- (4-Chlorobutyl)benzene is a chemical compound with the formula C10H13Cl . It has a molecular weight of 168.663 .
- It is also known by other names such as 4-Phenylbutyl chloride, 4-Phenyl-n-butyl chloride, and 1-Chloro-4-phenylbutane .
- The structure of this compound can be viewed using Java or Javascript .
-
Pyrolysis of Plastics
- (4-Chlorobutyl)benzene has been identified in the pyrolysis products of plastics recovered from the commercial scale recycling of waste electrical and electronic equipment.
- Pyrolysis is a method used for the recycling of waste plastic materials. It involves the thermal decomposition of the waste plastic in the absence of oxygen. This process produces a range of hydrocarbons, including (4-Chlorobutyl)benzene.
-
Internal Electrophilic Aromatic Reaction
-
Fluorophore Development
- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, are a significant area of research .
- (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in the development of new SBBF derivatives .
- These fluorophores have applications in various fields, including biology and materials science .
-
Gas Phase Kinetics
-
Electrophilic Aromatic Substitution
- (4-Chlorobutyl)benzene, with its benzene ring, could potentially be used in electrophilic aromatic substitution reactions .
- Electrophilic aromatic substitution is a common reaction of benzene and its derivatives .
- This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile .
-
Chemical Database
- (4-Chlorobutyl)benzene is listed in chemical databases like the NIST Chemistry WebBook and ChemSpider .
- These databases provide information about the compound’s structure, properties, spectra, and more .
- This information can be useful for researchers in various fields, including chemistry and materials science .
Safety And Hazards
“(4-Chlorobutyl)benzene” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects . It is also classified as a carcinogen and causes damage to organs (Blood) through prolonged or repeated exposure .
将来の方向性
特性
IUPAC Name |
4-chlorobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLZCZIHURYEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197486 | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobutyl)benzene | |
CAS RN |
4830-93-7 | |
| Record name | 1-Chloro-4-phenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4830-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004830937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorobutyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)

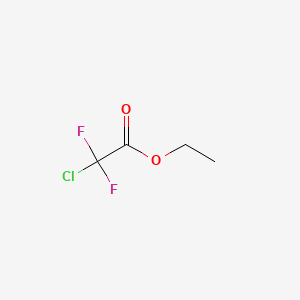
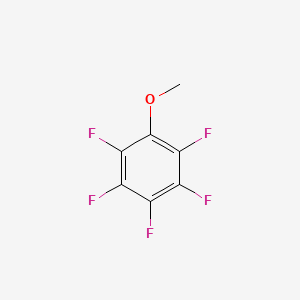
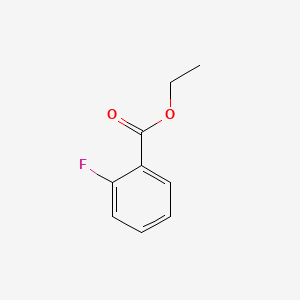
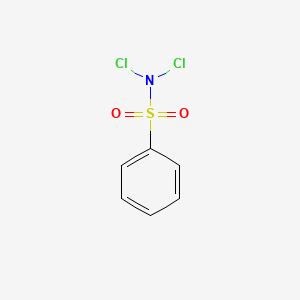
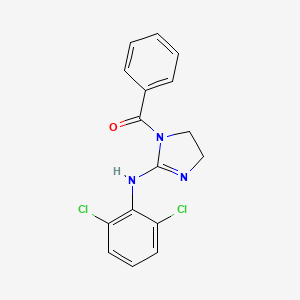
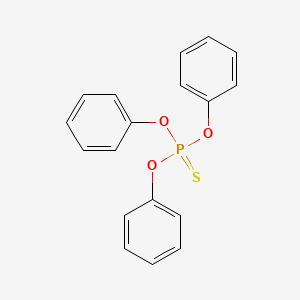
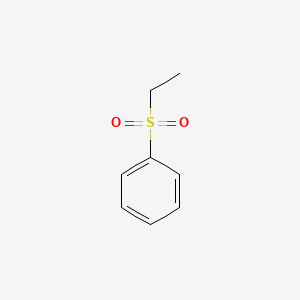
![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)
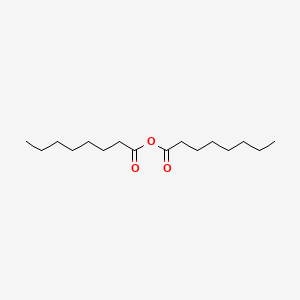
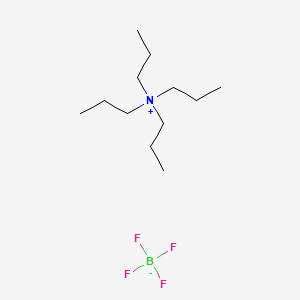
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
